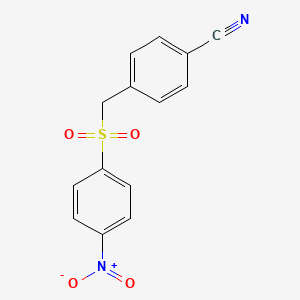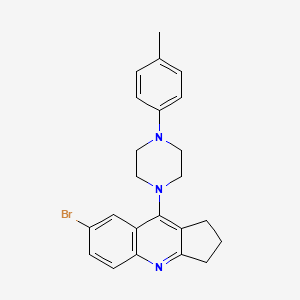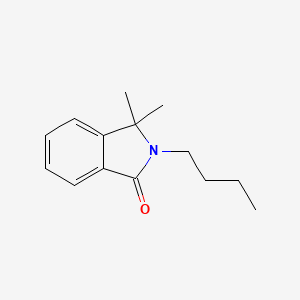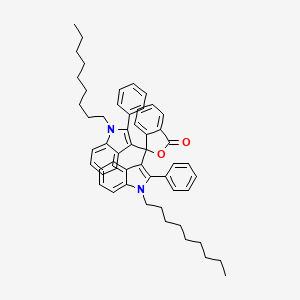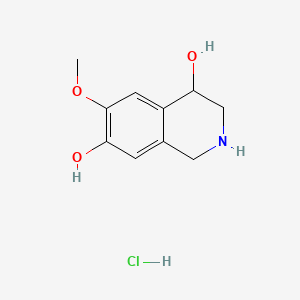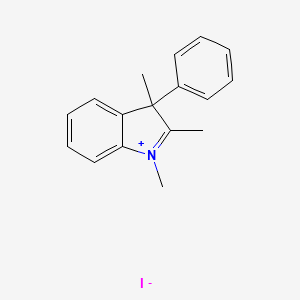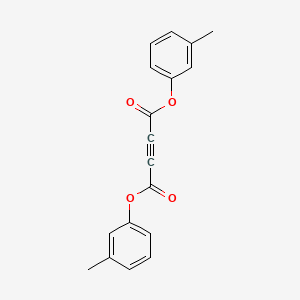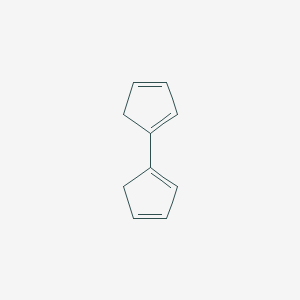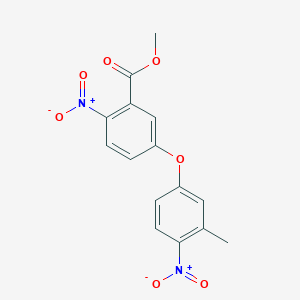![molecular formula C30H30OS3 B14654177 2,4,6-Tris[(benzylsulfanyl)methyl]phenol CAS No. 52978-68-4](/img/structure/B14654177.png)
2,4,6-Tris[(benzylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(benzylsulfanyl)methyl]phenol: is an aromatic organic compound characterized by the presence of three benzylsulfanyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties are of particular interest.
Medicine: Potential applications in medicine include its use as an antioxidant or as a building block for drug development. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group and benzylsulfanyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The pathways involved may include antioxidant activity, where the compound neutralizes free radicals and prevents oxidative damage.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and stability.
Uniqueness: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
52978-68-4 |
|---|---|
Formule moléculaire |
C30H30OS3 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
2,4,6-tris(benzylsulfanylmethyl)phenol |
InChI |
InChI=1S/C30H30OS3/c31-30-28(22-33-19-25-12-6-2-7-13-25)16-27(21-32-18-24-10-4-1-5-11-24)17-29(30)23-34-20-26-14-8-3-9-15-26/h1-17,31H,18-23H2 |
Clé InChI |
JAWQKZNRZPYYPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=CC(=C(C(=C2)CSCC3=CC=CC=C3)O)CSCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


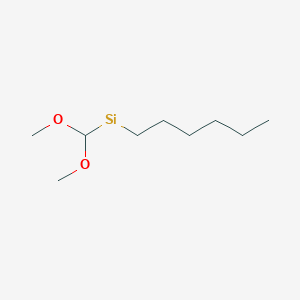
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

